Octanol–Water Partition Coefficient (LogP) Elevation vs. Ethyl 3‑Aminobenzofuran‑2‑carboxylate
The target compound exhibits a computed LogP of 4.1 [1]. By contrast, ethyl 3‑aminobenzofuran‑2‑carboxylate (CAS 39786‑35‑1), a commonly used benzofuran building block, has a LogP of 2.7 (XLogP3‑AA) to 2.9 (vendor‑reported) [2]. This represents a LogP increment of approximately 1.3 log units, translating to an ~20‑fold greater predicted n‑octanol/water partition coefficient. The difference arises from the replacement of the small amino group with the bulkier, more hydrophobic dihydrobenzodioxine‑2‑carboxamido substituent.
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.1 (computed) |
| Comparator Or Baseline | Ethyl 3‑aminobenzofuran‑2‑carboxylate: LogP = 2.7 (XLogP3‑AA) to 2.9 (vendor) |
| Quantified Difference | ΔLogP ≈ +1.3; ~20‑fold higher predicted lipophilicity |
| Conditions | Computed using consensus LogP algorithms (MolAid) for the target; XLogP3‑AA (PubChem) and vendor‑reported values for the comparator. |
Why This Matters
A LogP above 4 rather than below 3 is decisive for projects requiring passive membrane permeability or formulation in lipid‑based delivery systems, and procurement of the correct compound ensures the intended biopharmaceutical profile.
- [1] MolAid MS_3951881: ethyl 3-[[(3S)-2,3-dihydro-1,4-benzodioxine-3-carbonyl]amino]-1-benzofuran-2-carboxylate – Computed Properties: LogP = 4.1. MolAid, 2025. (https://www.molaid.com/MS_3951881) View Source
- [2] PubChem. Ethyl 3‑aminobenzofuran‑2‑carboxylate – Computed Properties: XLogP3‑AA = 2.7. NCBI, 2025. (https://pubchem.ncbi.nlm.nih.gov/compound/3237605) View Source
